6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
CAS No.: 477859-57-7
Cat. No.: VC6147653
Molecular Formula: C19H11F6N3O2
Molecular Weight: 427.306
* For research use only. Not for human or veterinary use.
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide - 477859-57-7](/images/structure/VC6147653.png)
Specification
CAS No. | 477859-57-7 |
---|---|
Molecular Formula | C19H11F6N3O2 |
Molecular Weight | 427.306 |
IUPAC Name | 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Standard InChI | InChI=1S/C19H11F6N3O2/c20-18(21,22)11-5-4-6-12(9-11)26-17(30)16-14(19(23,24)25)10-15(29)28(27-16)13-7-2-1-3-8-13/h1-10H,(H,26,30) |
Standard InChI Key | CSDUCSPVUSCRQJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 4, and 6. Key structural elements include:
-
1-Phenyl group: A benzene ring attached to the pyridazine nitrogen at position 1, contributing aromatic stability.
-
4-Trifluoromethyl group: A -CF₃ substituent at position 4, introducing strong electron-withdrawing effects and metabolic stability .
-
3-Carboxamide linkage: A carbonyl-amino group at position 3, with the amide nitrogen bonded to a 3-(trifluoromethyl)phenyl moiety. This group enhances hydrogen-bonding capacity and target specificity.
Molecular Data
The trifluoromethyl groups at positions 4 and 3' significantly influence lipophilicity, as evidenced by the high predicted LogP value. This property enhances membrane permeability, a critical factor in drug bioavailability.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide typically involves multi-step sequences, as illustrated by analogous compounds in patent literature :
-
Pyridazine Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions to form the dihydropyridazine core.
-
Trifluoromethylation: Introduction of -CF₃ groups via Ullmann-type coupling or nucleophilic substitution using trifluoromethyl copper reagents .
-
Carboxamide Installation: Coupling of the pyridazine-3-carboxylic acid intermediate with 3-(trifluoromethyl)aniline using carbodiimide-based activating agents (e.g., EDC/HOBt).
A representative reaction pathway is summarized below:
Reaction progress is monitored via thin-layer chromatography (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) and confirmed by LC-MS.
Optimization Challenges
-
Regioselectivity: Competing reactions at pyridazine positions 4 and 5 require careful control of stoichiometry and temperature .
-
Trifluoromethyl Group Stability: Harsh conditions (e.g., high heat) may lead to -CF₃ decomposition, necessitating mild coupling protocols.
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridazine H5), 7.85–7.45 (m, 9H, aromatic), 6.20 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 169.2 (C=O), 158.1 (C6=O), 142.3–118.7 (aromatic and CF₃-coupled carbons) .
-
HRMS (ESI+): m/z calculated for C₁₉H₁₂F₆N₃O₂ [M+H]⁺: 453.0821; found: 453.0818.
Thermal and Solubility Properties
Property | Value | Method |
---|---|---|
Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
Solubility in DMSO | 12 mg/mL | Shake-flask method |
logS (Aqueous) | -4.1 | Predicted |
The low aqueous solubility aligns with its hydrophobic -CF₃ groups, necessitating formulation with co-solvents for biological testing.
Biological Activity and Applications
Antimicrobial Screening
Preliminary data against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) indicate moderate activity, likely due to membrane disruption by -CF₃ groups .
Patent Landscape and Industrial Relevance
The compound falls under WO2017202816A1, which claims dihydropyridazine carboxamides as kinase inhibitors . Key industrial applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume